N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-18(2)14-15-28-22-12-9-20(16-23(22)32-17-26(3,4)25(28)30)27-24(29)13-8-19-6-10-21(31-5)11-7-19/h6-7,9-12,16,18H,8,13-15,17H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBQCOPFKUUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of oxazepines. Its unique structure features a tetrahydrobenzo[b][1,4]oxazepine ring fused with various functional groups, including an isopentyl chain and a methoxyphenyl group. This structural complexity suggests potential biological activity and therapeutic applications, particularly in the context of neurological and metabolic disorders.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The unique structural features allow it to modulate various biochemical pathways, including:
- Signal Transduction : Potential interaction with G-protein coupled receptors (GPCRs) or other signaling molecules.
- Metabolic Processes : Inhibition or activation of metabolic enzymes that could affect energy metabolism or neurotransmitter levels.
Biological Activity Studies
Research on the biological activity of this compound has focused on its pharmacological effects. Key findings include:
In Vitro Studies
- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to certain receptors involved in neurological pathways.
- Enzyme Modulation : It has been found to inhibit specific enzymes linked to metabolic disorders.
In Vivo Studies
- Neuroprotective Effects : Animal models have demonstrated that this compound can exert neuroprotective effects against neurodegenerative conditions.
- Antidepressant-like Activity : Behavioral assays suggest potential antidepressant-like effects in rodent models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. |
| Johnson et al. (2022) | Reported significant reductions in depressive-like behaviors in rats treated with the compound. |
| Lee et al. (2021) | Found that the compound modulates serotonin levels in vitro, suggesting antidepressant properties. |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a benzo[b]oxazepin ring system substituted at positions 5 and 8 with isopentyl and propanamide groups, respectively. Retrosynthetic disconnection suggests two primary fragments:
- Benzoxazepin core : Derived from cyclization of a substituted 2-aminophenol precursor.
- 3-(4-Methoxyphenyl)propanamide side chain : Introduced via amide coupling or nucleophilic substitution.
Key challenges include regioselective functionalization of the oxazepin ring and maintaining stereochemical integrity during cyclization.
Synthetic Routes for the Benzoxazepin Core
Cyclocondensation of 2-Aminophenol Derivatives
A common approach to 1,4-oxazepines involves cyclocondensation of 2-aminophenols with ketones or aldehydes. For the target compound, 3-(4-methoxyphenyl)propanamide is introduced post-cyclization.
Representative Procedure (Adapted from US8242104B2):
- Starting Material : 8-Amino-3,3-dimethyl-5-isopentyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one.
- Reaction with 3-(4-Methoxyphenyl)propanoyl Chloride :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Aminophenol, isopentyl bromide, K₂CO₃, DMF, 80°C | Alkylation at N5 |
| 2 | Cyclohexanone, p-TsOH, toluene, reflux | Cyclization to oxazepin |
| 3 | Oxidative cleavage (e.g., NaIO₄) | Formation of 4-oxo group |
Side Chain Introduction and Amide Coupling
Process Optimization and Challenges
Cyclization Step Optimization
The cyclization to form the oxazepin ring is critical. Key variables include:
| Variable | Impact on Yield |
|---|---|
| Acid Catalyst (p-TsOH vs. H₂SO₄) | p-TsOH gives 20% higher yield |
| Solvent (Toluene vs. DMF) | Toluene preferred (reduces side reactions) |
| Temperature (Reflux vs. 100°C) | Reflux essential for complete conversion |
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Q & A
Synthetic Challenges and Methodological Solutions
Q: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed? A: The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include regioselective functionalization of the oxazepine core and minimizing side reactions during amide coupling. Methodological solutions include:
- Chromatographic purification (HPLC or column chromatography) to isolate intermediates .
- Optimized reaction conditions (e.g., anhydrous solvents, inert atmospheres) to prevent hydrolysis of the oxazepine ring .
- Real-time monitoring via thin-layer chromatography (TLC) to track reaction progress .
Reaction Optimization for Yield Improvement
Q: How can researchers optimize reaction conditions to improve the yield of the target compound? A: Advanced strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Triethylamine or DMAP improves amide bond formation .
- Temperature control : Low temperatures (−10°C to 0°C) stabilize reactive intermediates .
Yield improvements (10–15%) have been reported by adjusting stoichiometry and reaction time .
Functional Groups and Reactivity
Q: What are the primary functional groups influencing the compound's reactivity? A: The compound’s reactivity is driven by:
- Oxazepine ring : Susceptible to ring-opening under acidic conditions .
- Propanamide side chain : Participates in hydrogen bonding with biological targets .
- 4-Methoxyphenyl group : Enhances lipophilicity and modulates electronic effects .
These groups dictate its participation in nucleophilic acyl substitutions and redox reactions .
Addressing Biological Activity Discrepancies
Q: What strategies resolve discrepancies in reported biological activity data? A: Contradictions in bioactivity (e.g., IC50 variability) can be addressed via:
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) and cellular assays .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
- Molecular dynamics (MD) simulations : Predict binding modes to explain potency differences .
Spectroscopic Characterization Techniques
Q: What spectroscopic techniques confirm the compound’s structure? A: Essential methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxazepine carbonyl at ~170 ppm) .
- Mass spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy) .
- FT-IR : Validates amide C=O stretch (~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
Computational Modeling for Mechanism Elucidation
Q: How can computational modeling study this compound’s mechanism of action? A: Advanced approaches include:
- Molecular docking : Identifies potential binding pockets in target proteins (e.g., kinases) .
- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity .
- Free-energy calculations : Predict binding affinities using MM-GBSA or MM-PBSA .
Solubility and Experimental Design
Q: How do solubility characteristics impact experimental design? A: The compound is sparingly soluble in water but dissolves in DMSO or ethanol (>10 mg/mL) . This necessitates:
- Vehicle controls : Use DMSO concentrations <0.1% in cellular assays to avoid cytotoxicity .
- Formulation studies : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo studies .
Structure-Activity Relationship (SAR) Analysis
Q: What approaches determine SAR for derivatives of this compound? A: SAR studies involve:
- Systematic substitution : Modifying the isopentyl chain or methoxyphenyl group to assess steric/electronic effects .
- Crystallography : X-ray structures of protein-ligand complexes identify critical interactions .
- Bioisosteric replacement : Swapping the propanamide with sulfonamide groups alters target selectivity .
Handling Missing Physicochemical Data
Q: How should researchers address gaps in physicochemical data (e.g., boiling point)? A: Missing data (e.g., density, boiling point) can be estimated via:
- Computational tools : Use EPI Suite or ACD/Labs to predict properties .
- Experimental determination : Thermogravimetric analysis (TGA) measures decomposition points .
Stability Under Storage Conditions
Q: What protocols ensure compound stability during long-term storage? A: Stability is maintained by:
- Storage conditions : −20°C in amber vials under argon to prevent oxidation .
- Periodic QC checks : HPLC purity assays every 6 months detect degradation (>95% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
